4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
CAS No.: 850922-22-4
Cat. No.: VC6026856
Molecular Formula: C19H20ClN3O
Molecular Weight: 341.84
* For research use only. Not for human or veterinary use.
![4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide - 850922-22-4](/images/structure/VC6026856.png)
Specification
CAS No. | 850922-22-4 |
---|---|
Molecular Formula | C19H20ClN3O |
Molecular Weight | 341.84 |
IUPAC Name | 4-chloro-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C19H20ClN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24) |
Standard InChI Key | DRVDIKCWQKACSJ-UHFFFAOYSA-N |
SMILES | CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is C₁₉H₁₉ClN₃O, with a molecular weight of 345.83 g/mol. The structure comprises two primary components:
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Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a propyl group (-CH₂CH₂CH₃), enhancing lipophilicity and influencing binding interactions .
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Chlorobenzamide Moiety: A para-chlorinated benzamide group connected to the benzimidazole via an ethyl linker. The chlorine atom at the para position contributes to electronic effects and steric interactions .
Stereochemical and Conformational Properties
The compound’s 3D conformation reveals a planar benzimidazole ring system, with the propyl group adopting a staggered configuration to minimize steric hindrance. The ethyl linker allows rotational flexibility, enabling adaptive binding to biological targets . Computational models predict moderate solubility in polar solvents (e.g., dimethyl sulfoxide) and limited aqueous solubility due to the hydrophobic benzimidazole and propyl groups .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves multi-step reactions:
Step 1: Formation of 1-Propyl-1H-benzimidazole
Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with propyl bromide under acidic conditions. For example:
This intermediate is purified via column chromatography .
Step 2: Ethylation of the Benzimidazole
The benzimidazole is alkylated using 2-chloroethylamine to introduce the ethyl linker:
Reaction conditions (e.g., temperature, solvent) critically impact yield .
Step 3: Coupling with 4-Chlorobenzoyl Chloride
The final step involves amide bond formation between the ethylamine intermediate and 4-chlorobenzoyl chloride:
Yields range from 60–75% after recrystallization .
Analytical Characterization
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NMR Spectroscopy: -NMR reveals signals at δ 7.8–7.2 ppm (aromatic protons), δ 4.3 ppm (ethyl linker), and δ 1.4–0.9 ppm (propyl group) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 346.1 [M+H]⁺ .
This table highlights the diversity of biological activities achievable through structural modifications .
Applications in Drug Development
Lead Compound Optimization
The chlorobenzamide group enhances metabolic stability, while the propyl group fine-tunes lipophilicity for blood-brain barrier penetration. Preclinical studies on analogs suggest potential in:
Challenges and Future Directions
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